N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide, commonly known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. It was first synthesized in 1968 and has been approved by the US Food and Drug Administration (FDA) since 2003. Memantine is a unique medication that works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Wirkmechanismus
Memantine works by blocking the activity of N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide receptors, which are involved in the regulation of glutamate, a neurotransmitter that is important for learning and memory. By blocking the activity of these receptors, Memantine helps to regulate the levels of glutamate in the brain, which can improve cognitive function and delay the progression of Alzheimer's disease.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of amyloid beta, a protein that is associated with the development of Alzheimer's disease. Additionally, Memantine has been shown to reduce inflammation in the brain, which can also contribute to the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Memantine has a number of advantages and limitations for use in lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of glutamate in the brain. However, one limitation is that Memantine can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on Memantine. One area of interest is the potential use of Memantine in the treatment of other neurological disorders such as Parkinson's disease and traumatic brain injury. Additionally, there is ongoing research to develop new formulations of Memantine that can be more effective in treating Alzheimer's disease. Finally, there is interest in exploring the use of Memantine in combination with other drugs for the treatment of Alzheimer's disease.
Synthesemethoden
The synthesis of Memantine involves the reaction of 1-Adamantylamine with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,3-dimethylphenyl)-1-adamantanamine, which is then converted to the final product, Memantine, by reaction with ethyl chloroformate and subsequent hydrolysis.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in patients with moderate to severe Alzheimer's. Additionally, Memantine has been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-4-3-5-16(13(12)2)20-17(21)18-7-14-6-15(8-18)10-19(22,9-14)11-18/h3-5,14-15,22H,6-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSAERJCNVHPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.